

# DEEP RED Cell Labeling: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **DEEP RED**

Cat. No.: **B1585064**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **DEEP RED** fluorescent dyes for cell labeling. These far-red dyes are invaluable for a range of applications including fluorescence microscopy, flow cytometry, and high-content screening, offering benefits such as reduced phototoxicity and minimal background autofluorescence.[\[1\]](#)

## Dye Characteristics and Applications

**DEEP RED** dyes are a class of fluorescent probes with excitation and emission spectra in the far-red region of the electromagnetic spectrum, typically with excitation maxima around 630-650 nm and emission maxima between 650-680 nm.[\[2\]](#)[\[3\]](#)[\[4\]](#) This spectral profile makes them compatible with common laser lines (e.g., 633 nm or 640 nm) and ideal for multiplexing with other fluorophores like GFP and FITC.[\[5\]](#) Many of these dyes are cell-permeant, hydrophobic compounds that can easily cross the plasma membrane of live cells.[\[1\]](#)[\[6\]](#) Some are designed to covalently bind to intracellular proteins, ensuring stable and long-term fluorescent signals.[\[5\]](#)

### Key Applications:

- Long-term Cell Tracking: Monitoring cell movement, location, and proliferation over extended periods, even up to 72 hours.[\[5\]](#)
- Nuclear Staining (Counterstaining): Delineating the nucleus in live, fixed, and dead cells for applications like immunocytochemistry (ICC) and immunohistochemistry (IHC).[\[7\]](#)

- Mitochondrial Staining: Labeling mitochondria to assess their activity, localization, and abundance.[8]
- Analysis of Endocytosis and Phagocytosis: Utilizing pH-sensitive **DEEP RED** dyes that fluoresce only in acidic environments like endosomes and lysosomes.[9][10][11]
- Oxidative Stress Measurement: Employing fluorogenic probes that become fluorescent upon oxidation by reactive oxygen species (ROS).[4]
- Cell Viability and Cytotoxicity Assays: Distinguishing between live and dead cell populations. [12]

## Experimental Protocols

### General Protocol for Live Cell Labeling

This protocol provides a general guideline for labeling live adherent or suspension cells. Optimization of dye concentration and incubation time is recommended for each specific cell type and experimental condition.[6]

#### Materials:

- **DEEP RED** dye stock solution (e.g., 1 mM in DMSO)
- Complete cell culture medium or a suitable buffer (e.g., PBS, HBSS)
- Cells of interest

#### Protocol:

- Prepare Staining Solution: Thaw the **DEEP RED** dye stock solution to room temperature. Prepare a working solution by diluting the stock solution in serum-free medium or buffer to the desired final concentration (see Table 1).
- Cell Preparation:
  - Adherent Cells: Grow cells on a suitable culture vessel (e.g., 96-well plate, coverslips). When cells reach the desired confluence, remove the culture medium.

- Suspension Cells: Harvest cells and centrifuge at 1000-1500 rpm for 5 minutes. Resuspend the cell pellet in the staining solution at a density of approximately  $1 \times 10^6$  cells/mL.[13]
- Incubation: Add the staining solution to the cells and incubate at 37°C for 15 to 60 minutes, protected from light.[6] The optimal incubation time can vary depending on the cell type and dye.[8]
- Washing:
  - Adherent Cells: Remove the staining solution and wash the cells two to three times with pre-warmed complete culture medium or buffer.
  - Suspension Cells: Centrifuge the cells to pellet, remove the supernatant, and resuspend in fresh, pre-warmed medium. Repeat the wash step two more times.[13]
- Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry using the appropriate filter sets (e.g., Cy5 filter).[6][7]

## General Protocol for Fixed Cell Labeling

This protocol is suitable for nuclear counterstaining in fixed cells for applications like immunofluorescence.

Materials:

- **DEEP RED** nucleic acid stain
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (optional, e.g., 0.3% Triton X-100 in PBS)
- Wash buffer (e.g., PBS)
- Cells cultured on coverslips or slides

Protocol:

- Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.[14]
- Washing: Wash the cells three times with PBS.[14]
- Permeabilization (Optional): If performing antibody staining for intracellular targets, permeabilize the cells with a suitable buffer.[15]
- Staining: Prepare the **DEEP RED** staining solution in PBS. Remove the wash buffer and add the staining solution to the cells.
- Incubation: Incubate for 30 minutes at room temperature, protected from light.[14][16]
- Washing: Wash the cells if needed to reduce background.[14]
- Mounting and Imaging: Mount the coverslips using an appropriate mounting medium. Image the cells using a fluorescence microscope with a Cy5/**deep red** filter set.[14]

## Quantitative Data Summary

The optimal staining conditions are highly dependent on the specific **DEEP RED** dye, cell type, and application. The following tables summarize typical concentration ranges and incubation times.

Table 1: Live Cell Labeling Parameters

Dye Type	Target	Cell Type	Concentration	Incubation Time	Temperature
CellTracker™ Deep Red	General Cell Tracking	A549	0.316 - 3.16 $\mu$ M	Not specified, imaged after 24-72h	37°C
SYTO™ Deep Red	Nucleic Acids	HeLa, A549, U2OS	1 $\mu$ M	30 minutes (up to 1-2h for 3D cultures)	37°C
MitoTracker Deep Red FM	Mitochondria	Adherent Cells	20 - 200 nM	5 - 30 minutes	Room Temp
MitoTracker Deep Red FM	Mitochondria	Suspension Cells	20 - 200 nM	15 - 45 minutes	Room Temp
CellROX™ Deep Red	Reactive Oxygen Species	HL-60, THP-1	5 $\mu$ M	30 minutes	37°C
pHrodo™ Deep Red	Acidic Organelles (Phagocytosis)	Jurkat	1 vial per 1x10 <sup>6</sup> cells	45 - 180 minutes	4°C - 37°C

Data compiled from references:[5][7][17][18][19]

Table 2: Fixed Cell Labeling Parameters

Dye Type	Target	Fixation	Concentration	Incubation Time	Temperature
HCS NuclearMask™ Deep Red	Nucleus	4% PFA	1:250 dilution	30 minutes	Room Temp
SYTOX™ Deep Red	Nucleus	4% Formaldehyde	500 nM	30 minutes	Room Temp

Data compiled from references:[14][16]

## Visualizations

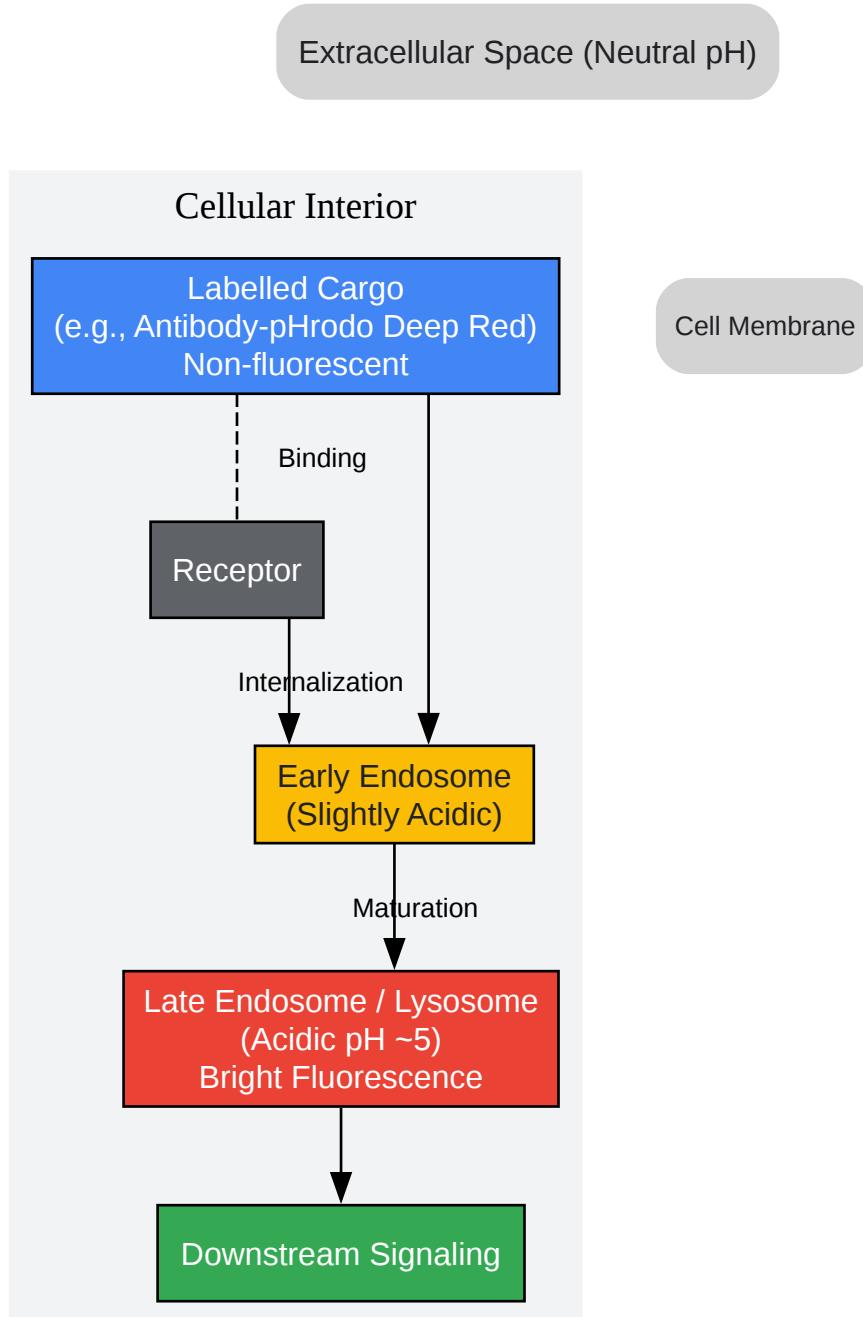
### Experimental Workflow for Live Cell Labeling



[Click to download full resolution via product page](#)

Caption: A generalized workflow for staining live cells with **DEEP RED** dyes.

## Signaling Pathway in Endocytosis Studied with pH-sensitive Dyes



[Click to download full resolution via product page](#)

Caption: Visualizing receptor-mediated endocytosis using a pH-sensitive **DEEP RED** dye.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Spectrum [MitoTracker Deep Red FM] | AAT Bioquest [aatbio.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. web-api.polscientific.com [web-api.polscientific.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. Invitrogen pHrodo Deep Red Mammalian and Bacterial Cell Labeling Kit 1 kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.ie]
- 10. pHrodo Dyes for Amine Labeling | LabX.com [labx.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. 細胞生存率 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HCS NuclearMask Deep Red Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. assets.fishersci.com [assets.fishersci.com]
- To cite this document: BenchChem. [DEEP RED Cell Labeling: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585064#deep-red-incubation-time-for-cell-labeling]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)